Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl N-(propan-2-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h1-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMYPTLLFDFJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465716 | |
| Record name | TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-34-2 | |
| Record name | TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation with Ketones
The most common synthetic pathway involves the condensation of tert-butyl hydrazinecarboxylate with acetone under acid-catalyzed conditions. This method leverages the nucleophilic reactivity of the hydrazine group, which attacks the carbonyl carbon of acetone to form a hydrazone intermediate. The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with catalytic acetic acid (AcOH) or p-toluenesulfonic acid (PTSA) to facilitate imine formation.
Reaction Equation:
Key parameters influencing yield include:
Alternative Route via tert-Butyl Chloroformate
An industrial-scale method adapts the synthesis of methyl carbazate (as described in US6465678B1) by substituting dimethyl carbonate with tert-butyl chloroformate. This route involves reacting hydrazine hydrate with tert-butyl chloroformate in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent exothermic side reactions. After neutralization, the crude product is purified via vacuum distillation or recrystallization.
Advantages :
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Higher atom economy (85–92%) compared to condensation methods.
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Reduced formation of hydrazine byproducts (<100 ppm residual hydrazine).
Reaction Conditions and Optimization
Laboratory-Scale Synthesis
A representative procedure from VulcanChem outlines the following steps:
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Reagent setup : Combine tert-butyl hydrazinecarboxylate (1.0 equiv), acetone (1.2 equiv), and AcOH (0.1 equiv) in THF.
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Reflux : Stir at 56°C for 12–18 hours.
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Workup : Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.
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Purification : Concentrate under reduced pressure and recrystallize from hexane/ethyl acetate.
Industrial Production
Industrial protocols emphasize cost-effectiveness and safety:
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Continuous flow reactors : Enhance heat dissipation and reduce reaction time to 2–4 hours.
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Solvent recycling : THF is recovered via fractional distillation (≥95% efficiency).
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Quality control : HPLC analysis confirms purity >98%, with residual hydrazine levels <50 ppm.
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity | Yield Recovery |
|---|---|---|---|
| Recrystallization | Hexane/EtOAc (3:1), −20°C | 98.5% | 85% |
| Vacuum Distillation | 0.5 mbar, 80°C bath | 97.2% | 78% |
| Column Chromatography | Silica gel, 10% EtOAc/hexane | 99.1% | 65% |
Recrystallization is preferred for large-scale production due to its simplicity and high recovery.
Spectroscopic Characterization
Comparative Analysis of Methods
| Parameter | Condensation with Acetone | tert-Butyl Chloroformate Route |
|---|---|---|
| Yield | 68–75% | 82–89% |
| Purity | 98.5% | 99.2% |
| Scalability | Moderate (batch) | High (continuous) |
| Byproducts | Hydrazine (<50 ppm) | None detected |
| Cost | $$ | $$$ |
The tert-butyl chloroformate method offers superior yield and purity but requires specialized equipment for handling low-temperature reactions.
Challenges and Mitigation Strategies
Hydrazine Byproduct Formation
Residual hydrazine poses toxicity risks. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines. Substitution reactions typically result in the formation of substituted hydrazine derivatives .
Scientific Research Applications
Organic Chemistry
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structural properties allow for selective transformations in organic reactions.
Biochemical Studies
This compound plays a significant role in the study of enzyme mechanisms and biochemical assays. It can form stable intermediates with carbonyl compounds, facilitating the formation of hydrazones and other derivatives through nucleophilic addition or substitution pathways.
Medicinal Chemistry
Research has indicated potential applications in drug development:
- It serves as a building block for active pharmaceutical ingredients (APIs).
- Investigations are ongoing into its use in synthesizing compounds with anti-tubercular activity, where derivatives have shown significant inhibitory concentrations against Mycobacterium tuberculosis.
Industrial Applications
This compound is also employed in:
- The production of agrochemicals.
- The synthesis of dyes and polymers.
Reaction Mechanisms
The compound undergoes several types of chemical reactions:
- Oxidation: Using agents like hydrogen peroxide to yield ketones or aldehydes.
- Reduction: With lithium aluminum hydride to produce amines.
- Substitution Reactions: Participating in nucleophilic substitutions where the hydrazine group can be replaced by various nucleophiles.
Case Studies
-
Drug Development: Research on derivatives of this compound has led to promising results for anti-tubercular agents, showcasing its potential in medicinal chemistry.
- Study Outcome: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds exhibiting significant efficacy.
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Enzyme Mechanisms: The compound's ability to form stable intermediates is being explored to understand enzyme catalysis better.
- Research Finding: The interactions between the hydrazine moiety and carbonyl compounds provide insights into enzyme-substrate dynamics.
Mechanism of Action
The mechanism by which tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate exerts its effects involves its reactivity with various functional groups. The hydrazine moiety can form stable intermediates with carbonyl compounds, facilitating the formation of hydrazones and other derivatives. These reactions often proceed through nucleophilic addition or substitution pathways, targeting specific molecular sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Hydrazinecarboxylate Core
(a) Benzyl 2-(propan-2-ylidene)hydrazinecarboxylate
- Structural Difference : Replaces the tert-butyl group with a benzyl moiety.
- Impact: Solubility: Increased aromaticity may reduce solubility in polar solvents compared to the tert-butyl analog. Stability: Benzyl esters are more prone to hydrogenolysis or acidic cleavage than tert-butyl carbamates, affecting synthetic utility .
- Synthesis : Derived from benzyl carbazate and acetone via Schiff base condensation .
(b) tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
- Structural Difference : Substitutes propan-2-ylidene with a tetrahydropyran-4-yl group.
- Impact :
(c) tert-Butyl 1-methyl-2-phenylhydrazinecarboxylate
- Structural Difference : Incorporates a phenyl group and methyl substituent on the hydrazine nitrogen.
- Impact: Reactivity: The phenyl group directs electrophilic substitution reactions, while the methyl group introduces steric hindrance . Applications: Potential use in asymmetric catalysis or as a precursor to heterocyclic compounds.
Functional Group Modifications
(a) tert-Butyl 2-(2-hydroxybenzoyl)hydrazinecarboxylate
- Structural Difference : Replaces the propan-2-ylidene group with a 2-hydroxybenzoyl moiety.
- Impact: Hydrogen Bonding: The hydroxyl group enables intramolecular H-bonding, stabilizing specific conformations.
(b) (E)-tert-Butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate
- Structural Difference : Features a bulkier dimethylpentan-3-ylidene substituent.
- Impact :
(a) HDAC Inhibitors (e.g., compound 40a)
- Structural Difference : Incorporates pyrimidine and indole moieties linked to the hydrazinecarboxylate core.
- Impact :
(b) Antioxidant Derivatives (e.g., BHA analogs)
- Structural Difference : tert-Butyl groups in antioxidants like BHA enhance hepatic glutathione S-transferase activity.
- Impact: Enzyme Induction: BHA derivatives elevate enzyme activity 5- to 10-fold in mice, offering chemoprotective effects against carcinogens .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : tert-Butyl carbamates exhibit superior stability over benzyl analogs in acidic conditions, making them preferred intermediates in multi-step syntheses .
- Biological Relevance : Hydrazinecarboxylates with aromatic or heterocyclic substituents (e.g., pyridine in compound 3a ) show promise in targeting enzymes or DNA-binding proteins .
- Thermal Properties : Benzyl-derived Schiff bases (e.g., compound 1 in ) demonstrate variable thermal stability, correlating with substituent electronic effects.
Biological Activity
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (CAS No. 11435207) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique hydrazinecarboxylate structure, which contributes to its reactivity and biological properties. The molecular formula is , and it features both hydrazine and carboxylate functional groups that are crucial for its interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting processes such as apoptosis and proliferation.
Antioxidant Properties
Research indicates that this compound may protect cells from oxidative damage. For instance, studies on hepatocytes exposed to oxidative stress showed that compounds with similar structures reduced reactive oxygen species (ROS) levels and improved cell viability .
Cytotoxicity Studies
In vitro studies have demonstrated varying levels of cytotoxicity associated with this compound. For example, when tested against cancer cell lines, it exhibited selective cytotoxic effects, indicating potential use as an anticancer agent .
Case Studies
Several case studies have explored the biological activities of this compound:
- Hepatoprotective Effects : A study investigated the protective effects of this compound against tert-butyl hydroperoxide-induced hepatotoxicity in HepG2 cells. Results indicated a significant reduction in apoptosis markers and enhanced cell survival rates when treated with this compound .
- Anticancer Activity : Another study evaluated its effect on various cancer cell lines. The findings suggested that the compound inhibits cell growth through apoptosis induction, with mechanisms involving mitochondrial dysfunction and activation of caspases .
Table 1: Biological Activities of this compound
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Reduced ROS levels in HepG2 cells | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Table 2: Comparative Analysis with Similar Compounds
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate?
The compound is synthesized via condensation of tert-butyl carbazate with ketones or aldehydes, followed by reduction or alkylation. For example:
- Procedure A : React tert-butyl carbazate with an aldehyde (e.g., 2-vinylbenzaldehyde) in ethanol under reflux. After condensation, reduce the intermediate with NaCNBH₃ to yield the hydrazinecarboxylate derivative .
- Procedure B : Alkylate tert-butyl carbazate using alkyl halides (e.g., benzyl bromide) in THF at −78 °C with n-BuLi as a base. Purify via flash chromatography (e.g., 10–30% EtOAc/hexanes) . Yields typically range from 43% to 96%, depending on substituents and reaction conditions .
Q. How is the structure of this compound confirmed experimentally?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify chemical shifts (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl at δ ~155 ppm in ¹³C NMR). Coupling constants confirm stereochemistry in unsaturated derivatives .
- HRMS : Validates molecular weight (e.g., exact mass calcd for C₁₈H₂₈N₂O₂: 304.2151; found: 304.2125) .
- IR Spectroscopy : Confirms carbonyl stretches (~1705 cm⁻¹) and N–H/N–N bonds (~3263 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of hydrazinecarboxylate derivatives?
Stereoselectivity is influenced by:
- Reaction Temperature : Low temperatures (−78 °C) minimize side reactions during alkylation with n-BuLi, preserving configuration .
- Substrate Geometry : Use of (Z)- or (E)-configured alkenes in precursors (e.g., hex-4-en-1-yl) directs stereochemistry in the final product .
- Chromatographic Separation : Isomeric mixtures (e.g., (Z)/(E)) are resolved using gradient elution (e.g., 15% EtOAc/hexanes) .
Q. What methodologies address contradictions in reaction yields across structurally similar hydrazinecarboxylates?
Yield discrepancies arise from steric/electronic effects:
- Steric Hindrance : Bulky substituents (e.g., 2,2-dimethylpent-4-en-1-yl) reduce yields (36%) due to slower kinetics .
- Electronic Effects : Electron-withdrawing groups (e.g., vinylbenzyl) enhance reactivity via resonance stabilization, improving yields (96%) . Optimize by adjusting stoichiometry (e.g., excess alkyl halide) or using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
Q. How are sensitive intermediates stabilized during hydrazinecarboxylate synthesis?
- Inert Atmosphere : Reactions with n-BuLi are performed under N₂/Ar to prevent moisture/oxygen degradation .
- Low Temperatures : Maintain −78 °C during deprotonation to avoid premature decomposition .
- Rapid Workup : Quench reactions immediately after completion (e.g., H₂O/EtOAc extraction) to isolate intermediates .
Q. What advanced techniques validate hydrazinecarboxylate reactivity in catalytic applications?
- Kinetic Studies : Monitor aerobic oxidation rates using UV-Vis or NMR to assess radical intermediacy (zero-order kinetics observed in similar ethyl hydrazinecarboxylates) .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) tracks hydrazine N–N bond cleavage in Mitsunobu-type reactions .
Methodological Considerations
Q. What purification strategies are optimal for hydrazinecarboxylate derivatives?
- Flash Chromatography : Use silica gel with gradients (e.g., 5% → 30% EtOAc/hexanes) for polar derivatives .
- Crystallization : Non-polar derivatives (e.g., tert-butyl 2-benzylidene derivatives) crystallize from ethanol/hexane mixtures .
Q. How can computational tools complement experimental data for structural analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
